Vinrosidine is primarily extracted from the plant Catharanthus roseus, commonly referred to as the Madagascar periwinkle. This plant is well-known for producing various alkaloids, including vincristine and vinblastine, which have been extensively studied for their anticancer properties. Vinrosidine itself is classified as a bisindole alkaloid, characterized by its complex structure that includes two indole units connected by a carbon bridge .
The synthesis of vinrosidine involves several intricate steps, often starting from simpler precursors such as catharanthine and vindoline. A notable method includes:
The synthesis parameters, including temperature, solvent choice (often acetonitrile), and reaction time, are critical for optimizing yields and minimizing by-products .
Vinrosidine has a complex molecular structure characterized by two indole units linked by a carbon chain. Its chemical formula is C₃₃H₃₉N₃O₄, with a molecular weight of approximately 551.68 g/mol.
Vinrosidine participates in various chemical reactions that are crucial for its synthesis and potential derivatization:
These reactions are vital for both synthetic applications and understanding the compound's reactivity in biological systems .
Vinrosidine exerts its pharmacological effects primarily through inhibition of microtubule formation during cell division. This action is similar to other Vinca alkaloids like vincristine and vinblastine:
Research indicates that vinrosidine may also interact with various signaling pathways involved in cancer progression, although detailed studies are ongoing .
Vinrosidine exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and application in pharmaceutical formulations .
Vinrosidine has garnered attention for its potential applications in various scientific fields:
The isolation of vinca alkaloids began in the 1950s during investigations into the antidiabetic properties of Catharanthus roseus. Researchers serendipitously identified potent antileukemic activity in crude extracts, leading to the isolation of vinblastine (VBL) in 1958 and vincristine (VCR) in 1961 [2]. These dimeric alkaloids are biosynthesized by coupling catharanthine and vindoline monomers – a complex process that also yields minor alkaloids like vinrosidine (leurosidine) in trace quantities [9]. Early pharmacological screening identified vinrosidine as a naturally occurring tertiary alkaloid with structural similarities to vinblastine but distinct stereochemistry at key positions [6] [9].
Vinrosidine is classified as a bis-indole alkaloid within the vinca subfamily, characterized by its multi-ring system incorporating indole and dihydroindole subunits bridged by a carbocyclic framework. Its molecular structure features subtle variations from VBL and VCR, primarily at the velbenamine (catharanthine-derived) moiety, which influences tubulin-binding kinetics and cellular retention [6]. The compound exists naturally but is more feasibly produced via semi-synthesis due to low natural abundance. Modifications typically target the vindoline or catharanthine subunits to alter physicochemical properties or circumvent resistance mechanisms [6] [9].
Table 1: Classification and Structural Features of Key Vinca Alkaloids
Alkaloid | Natural/Semi-synthetic | Key Structural Features | Discovery/Development Era |
---|---|---|---|
Vinblastine (VBL) | Natural | Dimeric; C3'/C4' epoxide configuration | 1958 (Isolated) |
Vincristine (VCR) | Natural | VBL analogue with formyl group at N1' | 1961 (Isolated) |
Vinorelbine (VRL) | Semi-synthetic | 8'-nor-derivative; catharanthine ring contraction | 1980s |
Vinrosidine | Natural (minor)/Semi-synthetic | Isomeric configuration at C16'/C21' positions | 1960s (Identified) |
Vinflunine (VFL) | Semi-synthetic | Difluoro-derivative at C20' of VRL | 2000s |
Vinrosidine’s primary mechanism of action aligns with other vinca alkaloids: it binds to the β-subunit of tubulin dimers at a distinct site near the GTP exchange domain, suppressing microtubule assembly dynamics. This binding inhibits polymerization, disrupts mitotic spindle formation, and triggers cell cycle arrest at metaphase, ultimately leading to apoptosis in rapidly dividing cells [1] [4]. Research indicates its binding affinity and kinetic parameters differ slightly from VCR and VBL due to stereochemical variations, potentially altering intracellular accumulation and resistance profiles [6].
Preclinical studies highlighted vinrosidine’s broad-spectrum cytotoxicity. Early in vitro screening demonstrated activity against murine leukemias and solid tumor models, with efficacy comparable to vinblastine but with a distinct toxicity profile [4]. Its development pathway included investigation as a candidate for liposomal encapsulation – a strategy proven successful with vincristine (Marqibo®) – to enhance pharmacokinetics and tumor targeting while mitigating dose-limiting neurotoxicity [6] [7].
Vinrosidine also served as a critical structural template for medicinal chemistry efforts. Its unique stereochemistry informed the design of later-generation analogues like vinflunine, where fluorination at C20' improved tubulin-binding affinity and reduced susceptibility to P-glycoprotein-mediated efflux – a major resistance mechanism for first-generation vincas [6] [9]. Furthermore, research on vinrosidine contributed to understanding structure-activity relationships (SAR) governing:
Table 2: Preclinical Research Findings for Vinrosidine
Study Model | Key Findings | Significance |
---|---|---|
P388 Murine Leukemia | IC50 values comparable to vinblastine; delayed tumor progression | Confirmed antineoplastic potential against liquid tumors |
Human Xenografts | Activity against select NSCLC and breast carcinoma lines | Suggested utility beyond hematologic malignancies |
Tubulin Polymerization Assays | ~30% inhibition at sub-stoichiometric concentrations; distinct kinetic profile | Supported unique tubulin-binding interactions vs. VCR/VBL |
P-gp Expressing Cells | Moderate resistance observed; lower than VCR but higher than VFL | Informed design of analogues less susceptible to efflux-mediated resistance |
Vinrosidine’s development trajectory, while not culminating in widespread clinical adoption like vinorelbine or vinflunine, provided invaluable insights for vinca alkaloid optimization. Its study advanced strategies for overcoming resistance and improving therapeutic indices through drug delivery innovations and rational structural modification [6] [9] [10].
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7